molecular formula C18H18BrN3O3 B2658042 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894029-58-4

1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2658042
CAS No.: 894029-58-4
M. Wt: 404.264
InChI Key: GIBPBJKOXNLXIG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894029-58-4) is a synthetic small molecule with a molecular formula of C18H18BrN3O3 and a molecular weight of 404.26 g/mol . This urea derivative is offered as a high-purity screening compound for research purposes, with available quantities ranging from 1mg to 75mg . Urea derivatives are a significant class of compounds in medicinal chemistry, extensively investigated for their potential as enzyme inhibitors . For instance, certain disubstituted ureas are known to act as potent inhibitors of human soluble epoxide hydrolase (sEH), a key therapeutic target for conditions like neuropathic pain . Other research explores urea derivatives for applications in cardiovascular disease . The structure of this compound, which features bromophenyl and methoxyphenyl groups linked via a pyrrolidinone-urea scaffold, makes it a valuable building block for probing biological pathways and structure-activity relationships. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O3/c1-25-16-8-6-15(7-9-16)22-11-14(10-17(22)23)21-18(24)20-13-4-2-12(19)3-5-13/h2-9,14H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIBPBJKOXNLXIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the bromophenyl intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.

    Formation of the methoxyphenyl intermediate: This step involves the methoxylation of a phenyl compound to introduce the methoxy group.

    Coupling of intermediates: The bromophenyl and methoxyphenyl intermediates are then coupled through a series of reactions, including amide bond formation and cyclization, to form the final urea compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to facilitate the reactions.

Chemical Reactions Analysis

1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea exhibits significant anticancer properties. In vivo experiments demonstrated that this compound markedly inhibited tumor growth in xenograft models. The underlying mechanism involves the modulation of specific signaling pathways associated with cancer cell proliferation and survival. For instance, it has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting anti-apoptotic proteins .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies have reported that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria, showcasing a minimum inhibitory concentration (MIC) in the range of 31.25 to 62.5 µg/mL for certain strains. This suggests potential use as an antimicrobial agent in therapeutic applications .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrolidine ring followed by the introduction of the urea functionality. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

StudyFindings
In Vivo Tumor Growth Inhibition Demonstrated significant reduction in tumor size in xenograft models; mechanisms include apoptosis induction and signaling pathway modulation .
Antimicrobial Efficacy Effective against various bacterial strains with MIC values indicating strong antibacterial properties; potential for development as an antimicrobial agent .
Structure-Activity Relationship Studies Investigated the relationship between chemical structure modifications and biological activity, aiding in the optimization of therapeutic profiles .

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenyl groups may interact with enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their modifications, synthesis routes, and inferred properties:

Compound Name Structural Modifications Synthesis Highlights Key Inferences References
1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (Target) Urea linker; 4-bromophenyl and 4-methoxyphenyl groups Not explicitly detailed in evidence Potential for hydrogen bonding via urea; balanced lipophilicity
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea Ethoxy substituent replaces bromine on phenyl Similar to target compound Reduced halogen bonding; increased solubility due to ethoxy group
1-(4-Bromophenyl)-3-(5-(4-methoxyphenyl)-5-oxopentyl)urea (2a) Pentyl chain replaces pyrrolidin-3-yl group Prepared via "Gp 4" method (32% yield) Reduced rigidity; potential for altered pharmacokinetics
2-{[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide (2c) Hydrazinecarboxamide replaces urea Reflux with sodium cyanate in acetic acid Enhanced chelation potential; possible cytotoxicity
(S)-2-Amino-N-((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)-3-phenylpropaneamide (20b) Isoxazole core; urea replaced by amide Multi-step synthesis with chromatographic steps Increased metabolic stability; altered target specificity

Substituent Effects on Aromatic Rings

  • Bromophenyl vs.
  • Methoxyphenyl Positioning: The 4-methoxy group in the pyrrolidinone ring (target compound) may enhance π-π stacking interactions compared to analogs with substituents at other positions (e.g., 2,5-dimethoxyphenyl in ).

Functional Group Variations

  • Urea vs. Hydrazinecarboxamide : The urea group in the target compound supports strong hydrogen bonding, critical for enzyme inhibition, while hydrazinecarboxamide derivatives (e.g., 2c ) may exhibit metal-chelating activity but lower oral bioavailability.
  • Amide vs.

Biological Activity

1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H17BrN2O3
  • Molecular Weight : 373.22 g/mol
  • Melting Point : 98-99 °C

The structural features of this compound include a bromophenyl group and a methoxyphenyl group attached to a pyrrolidine ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes that play roles in disease processes, leading to altered metabolic pathways.
  • Receptor Modulation : The compound could interact with various receptors, modifying their activity and influencing cellular responses.

Antitumor Activity

Several studies have reported the antitumor properties of this compound. For example:

  • In vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, indicating higher potency.
Cell LineIC50 (µM)Reference
MCF-75.2
A5496.8

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing effective inhibition at low concentrations.
Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. In animal models, it reduced the levels of pro-inflammatory cytokines, indicating potential therapeutic applications in inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in tumor-bearing mice demonstrated a significant reduction in tumor size compared to control groups. The treatment led to enhanced apoptosis in tumor cells, as evidenced by increased caspase activity.

Case Study 2: Antimicrobial Testing

In clinical isolates of Staphylococcus aureus, the compound was tested for its ability to disrupt biofilm formation. Results indicated a notable reduction in biofilm biomass, suggesting that it could be an effective agent against biofilm-associated infections.

Q & A

Q. Table 1: Representative Synthetic Conditions

Reaction StepReagents/ConditionsYieldReference
Intermediate 18b formationPPh₃, THF, 0°C to rt85%
Purification of 20aEtOAc/hexane chromatography72%
Trifluoromethylation (GP2)NaSO₂CF₃, CH₃CN, 17 hrs57%

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Crystallographic discrepancies (e.g., bond length outliers, thermal motion artifacts) can be addressed via:

  • SHELX refinement : Use SHELXL for small-molecule refinement, leveraging constraints for disordered regions (e.g., methoxyphenyl rotamers) .
  • Validation tools : Employ PLATON (via SHELXPRO ) to check for missed symmetry, hydrogen bonding errors, or overfitting .
  • Twinned data handling : For high-resolution datasets, apply twin law detection in SHELXD to correct for pseudo-merohedral twinning .

Basic: Which spectroscopic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies substituent patterns (e.g., bromophenyl singlet at δ 7.4–7.6 ppm, pyrrolidinone carbonyl at ~170 ppm) .
  • IR : Confirm urea C=O stretching (1640–1680 cm⁻¹) and pyrrolidinone amide bands (1650–1700 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS validates the molecular ion ([M+H]⁺ at m/z 415.06) and fragmentation pathways .

Advanced: How can conceptual DFT analyze this compound’s electronic properties and reactivity?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) enable:

  • Fukui function analysis : Identify nucleophilic/electrophilic sites (e.g., urea NH groups vs. bromophenyl ring) .
  • Global reactivity indices : Calculate electronegativity (χ ≈ 4.2 eV) and hardness (η ≈ 3.8 eV) to predict interaction with biological targets .
  • Solvent effects : Include PCM models to simulate aqueous environments, adjusting HOMO-LUMO gaps by ~0.5 eV .

Advanced: How to design experiments assessing substituent effects on biological activity?

Methodological Answer:

  • SAR study framework :
    • Variation of substituents : Synthesize analogs with fluorophenyl or nitro groups replacing bromophenyl .
    • Pharmacological assays : Test inhibition of kinases (e.g., JAK2) via ATP-competitive assays, comparing IC₅₀ values .
    • Computational docking : Use AutoDock Vina to correlate substituent bulkiness with binding affinity (ΔG < -8 kcal/mol preferred) .

Q. Table 2: Substituent Impact on Biological Activity

Analog StructureTarget IC₅₀ (nM)Binding ΔG (kcal/mol)
Bromophenyl (parent)120-8.2
4-Fluorophenyl95-8.5
4-Nitrophenyl210-7.8

Basic: What biological activities are reported for structurally similar urea derivatives?

Methodological Answer:
Similar compounds exhibit:

  • Kinase inhibition : Pyridinyl-urea analogs show IC₅₀ < 200 nM against JAK2 and EGFR .
  • Antimicrobial activity : Fluorophenyl derivatives inhibit S. aureus (MIC = 8 µg/mL) via membrane disruption .
  • Analgesic potential : Trifluoromethylated analogs modulate TRPV1 receptors (EC₅₀ = 1.2 µM) .

Advanced: How to optimize reaction yields in multi-step synthesis?

Methodological Answer:

  • Solvent selection : Replace THF with DMF for azide couplings to improve solubility (yield ↑15%) .
  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura steps (Pd systems yield >80% ).
  • In-line monitoring : Use HPLC-MS to detect intermediates and adjust reaction times dynamically .

Advanced: How to address DFT-NMR discrepancies in this compound?

Methodological Answer:

  • Conformational sampling : Perform MD simulations to identify dominant rotamers affecting NMR shifts .
  • Hybrid functionals : Switch from B3LYP to ωB97XD to improve accuracy of ¹³C chemical shift predictions (RMSE < 2 ppm) .
  • Spin-spin coupling : Include relativistic effects (ZORA) for bromine-induced deshielding .

Basic: What chromatographic parameters are critical for purification?

Methodological Answer:

  • Mobile phase : EtOAc/hexane (3:7) for optimal separation of urea derivatives (Rf ≈ 0.4) .
  • Column packing : Use silica gel 60 (230–400 mesh) to resolve polar byproducts .
  • Detection : UV at 254 nm tracks aromatic moieties; TLC with ninhydrin confirms urea groups .

Advanced: How to analyze pyrrolidinone ring puckering via crystallography?

Methodological Answer:

  • Cremer-Pople parameters : Calculate puckering amplitude (θ) and phase angle (φ) using PLATON .
  • Pseudorotation analysis : Compare θ values (e.g., θ = 0.42 Å for envelope conformation) to similar oxadiazoles .
  • Torsion angle plots : Map φ/ψ angles to identify nonplanar distortions (>10° deviation from ideal) .

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